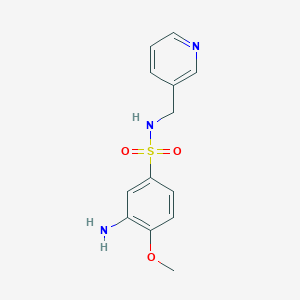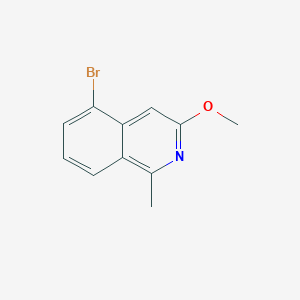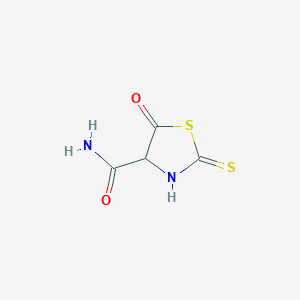![molecular formula C9H7BrN2O B15355547 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B15355547.png)
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine family This compound features a bromine atom at the 6th position, a methyl group at the 5th position, and a carbaldehyde group at the 2nd position of the imidazo[1,2-a]pyridine ring system
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting from pyridine derivatives. The process involves the formation of the imidazo[1,2-a]pyridine core followed by halogenation and aldehyde introduction.
Metal-Catalyzed Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, can be employed to introduce the bromine atom and methyl group.
Green Chemistry Approaches: Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes, including the use of biocatalysts and solvent-free conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and esters.
Reduction Products: Primary alcohols, secondary alcohols, and amines.
Substitution Products: Amides, ethers, and thioethers.
科学的研究の応用
Chemistry: 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Biology: The compound has shown potential as a bioactive molecule in biological studies, including enzyme inhibition and receptor binding assays. Medicine: It is being investigated for its pharmacological properties, such as anticancer, antiviral, and antibacterial activities. Industry: The compound is utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
作用機序
The mechanism by which 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the biological context and the specific derivatives formed.
類似化合物との比較
Imidazo[1,2-a]pyridine: The parent compound without substituents.
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde.
5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: A structurally similar compound without the bromine atom.
Uniqueness: 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7BrN2O/c1-6-8(10)2-3-9-11-7(5-13)4-12(6)9/h2-5H,1H3 |
InChIキー |
VSFWTEWRJXZGHX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=NC(=CN12)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


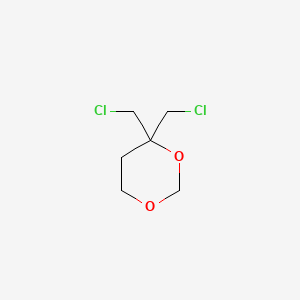


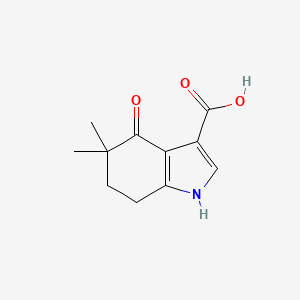
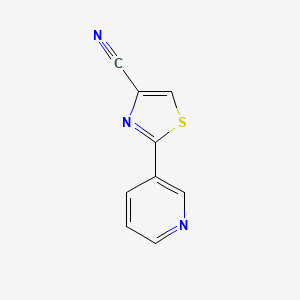
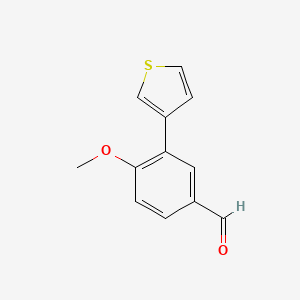
![1-(4-Chlorophenyl)-2-(4-[2-(1H-indol-3-YL)ethyl]pyridinium-1-YL)ethan-1-onebromide](/img/structure/B15355500.png)
![1-[5-Iodo-2-(methyloxy)phenyl]-2-piperazinone](/img/structure/B15355516.png)

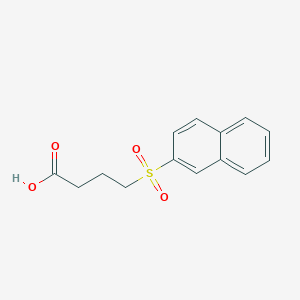
![3-[4-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B15355537.png)
